Journal Name:Journal of Cluster Science
Journal ISSN:1040-7278
IF:3.447
Journal Website:http://www.springerlink.com/content/1040-7278/
Year of Origin:1990
Publisher:Springer New York
Number of Articles Per Year:149
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2013-02-18 , DOI: 10.1039/C3EM30884G
Removal efficiencies of micropollutants in wastewater treatment plants (WWTPs) are usually evaluated from mass balance calculations using a small number of observations drawn from short sampling campaigns. Since micropollutant loads can vary greatly in both influent and effluent and reactor tanks exhibit specific hydraulic residence times, these short-term approaches are particularly prone to yield erroneous removal values. A detailed investigation of micropollutant transit times at full-scale and on how this affects mass balancing results was still lacking. The present study used hydraulic residence time distributions to scrutinize the match of influent loads to effluent loads of 10 polar micropollutants with different influent dynamics in a full-scale WWTP. Prior hydraulic modeling indicated that a load sampled over one day in the effluent is composed of influent load fractions of five preceding days. Results showed that the error of the mass balance can be reduced with increasing influent sampling duration. The approach presented leads to a more reliable estimation of the removal efficiencies of those micropollutants which can be constantly detected in influents, such as pharmaceuticals, but provides no advantage for pesticides due to their sporadic occurrence. The mismatch between sampled influent and effluent loads was identified as a major error source and an explanation was provided for the occurrence of negative mass balances regularly reported. This study indicates that the accurate determination of global removal values is only feasible in full-scale investigations with sampling durations much longer than 1 day. In any case, the uncertainty of these values needs to be reported when used in removal assessment, model selection or validation.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2021-05-31 , DOI: 10.1039/D1EM00034A
Globally, humanity is facing its most significant challenge in 100 years due to the novel coronavirus, SARS-CoV-2, which is responsible for COVID-19. Under the enormous pressure created by the pandemic, scientists are studying virus transmission mechanisms in order to develop effective mitigation strategies. However, no established methods have been developed to control the spread of this deadly virus. In addition, the ease in lockdown has escalated air pollution which may affect SARS-CoV-2 transmission through attachment to particulates. The present review summarizes the role of graphene nanomaterials, which show antimicrobial behavior and have antiviral efficacy, in reducing the spread of COVID-19. Graphene and its derivatives have excellent antimicrobial efficacy, providing both physical and chemical mechanisms of damage. Coupled with their lightness, optimal properties, and ease of functionalization, they are optimal nanomaterials for coating onto fabrics such as personal protection equipment, face masks and gloves to control the transmission of SARS-CoV-2 effectively. Biosensors using graphene can effectively detect the virus with high accuracy and sensitivity, providing rapid quantification. It is envisioned that the present work will boost the development of graphene-based highly sensitive, accurate and cost-effective diagnostic tools for efficiently monitoring and controlling the spread of COVID-19 and other air-borne viruses.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2014-04-24 , DOI: 10.1039/C4EM00040D
Stable carbon isotope fractionation through the reductive dechlorination of trichloroethylene by vitamin B12 was determined to assess the possibility of using stable carbon isotope analysis to determine the efficacy of remediation of trichloroethylene using vitamin B12. We elucidated the effects of environmental conditions, including the pH, reaction temperature, and vitamin B12 concentration, on the carbon isotope enrichment factor (ε). The ε values were relatively insensitive to the reaction temperature and vitamin B12 concentration, ranging from −15.7‰ to −16.2‰, with a mean of −15.9 ± 0.2‰, at different temperatures and vitamin B12 concentrations. Such a reproducible ε value could be particularly useful for estimating the extent of degradation in reactions in which a mass balance is difficult to achieve. However, changing the initial solution pH from 6.5 to 9.0 caused a notable change in the ε values, from −14.0‰ to −18.0‰. Reactions were investigated by calculating the apparent kinetic isotope effects for carbon, which, at 1.029–1.037, were smaller than the kinetic isotope effect values previously found for C–Cl bond cleavage. This indicates that a reaction other than the elimination of chloride may be a competitive degradation pathway. The dominant degradation pathway may be different for different initial solution pH values, and this will clearly influence carbon isotope fractionation. Therefore, if the ε value varies with reaction conditions, such as the solution pH, the calculations should take into account the actual environmental conditions that affect the rate limiting pathways.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2015-12-11 , DOI: 10.1039/C5EM00324E
Optimal interpolation (OI) analysis was used to investigate the oceanic distributions of 134Cs and 137Cs released from the Tokyo Electric Power Company Fukushima Daiichi Nuclear Power Plant (FNPP1) accident. From the end of March to early April 2011, extremely high activities were observed in the coastal surface seawater near the FNPP1. The high activities spread to a region near 165°E in the western North Pacific Ocean, with a latitudinal center of 40°N. Atmospheric deposition also caused high activities in the region between 180° and 130°W in the North Pacific Ocean. The inventory of FNPP1-released 134Cs in the North Pacific Ocean was estimated to be 15.3 ± 2.6 PBq. About half of this activity (8.4 ± 2.6 PBq) was found in the coastal region near the FNPP1. After 6 April 2011, when major direct releases ceased, the FNPP1-released 134Cs in the coastal region decreased exponentially with an apparent half-time of about 4.2 ± 0.5 days and declined to about 2 ± 0.4 PBq by the middle of May 2011. Taking into account that the 134Cs/137Cs activity ratio was about 1 just after release and was extremely uniform during the first month after the accident, the amount of 137Cs released by the FNPP1 accident increased the North Pacific inventory of 137Cs due to bomb testing during the 1950s and early 1960s by 20%.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2014-01-20 , DOI: 10.1039/C3EM00612C
The US Environmental Protection Agency and several U.S. states and Canadian provinces are currently developing national water quality criteria for selenium that are based in part on toxicity tests performed by feeding freshwater fish a selenomethionine-spiked diet. Using only selenomethionine to examine the toxicity of selenium is based in part on the limitations of the analytical chemistry methods commonly used in the 1990s and 2000s to speciate selenium in freshwater biota. While these methods provided a good starting point, recent improvements in analytical chemistry methodology have demonstrated that selenium speciation in biota is far more complex than originally thought. Here, we review the recent literature that suggests that there are numerous additional selenium species present in freshwater food chains and that the toxicities of these other selenium species, both individually and in combination, have not been evaluated in freshwater fishes. Evidence from studies on birds and mammals suggests that the other selenium forms differ in their metabolic pathways and toxicity from selenomethionine. Therefore, we conclude that toxicity testing using selenomethionine-spiked feed is only partly addressing the question “what is the toxicity of selenium to freshwater fishes?” and that using the results of these experiments to derive freshwater quality criteria may lead to biased water quality criteria. We also discuss additional studies that are needed in order to derive a more ecologically relevant freshwater quality criterion for selenium.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2013-04-25 , DOI: 10.1039/C3EM00171G
Bacteria in drinking water distribution systems can cause deterioration of the water quality, and the microbial quality of tap water is closely related to consumer health. In the present study, the potential effects of bacteria attached to cast iron pipes on tap water in a distribution system were investigated. Comparison of the bacterial community composition of pipe tubercles with that of stagnant tap water samples based on a denaturing gradient gel electrophoresis analysis of the 16S rRNA gene revealed that the communities were related. Specifically, the main bacterial members were identical to each other. The bacterial community was found to be dominated by Firmicutes, Actinobacteria, and Proteobacteria, which included Rhizobium, Pseudomonas, Lactococcus, Brevundimonas, Rheinheimera, Arthrobacter, Bacillus, and Herbaspirillum. Heterotrophic bacteria proliferation was observed during the period of stagnation, followed by a decrease of assimilable organic carbon and a slight increase of microbially available phosphorus. These findings indicated that the regrowth of bacteria might be boosted by the release of nutrients such as phosphorus from the pipe walls, as well as the decline of residual chlorine during stagnation. Inorganic contaminants at low levels, including Al, Mn, Zn, Pb, Cr, Cu, and Ni, were detected in tubercles and were concentrated in particulates from tap water following the release of iron during stagnation.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2019-12-24 , DOI: 10.1039/C9EM00326F
Perfluorocarboxylic acids (PFCAs) are environmental contaminants that are highly persistent, and many are bio-accumulative and have been detected along with their atmospheric precursors far from emission sources. The overall importance of precursor emissions as an indirect source of PFCAs to the environment is uncertain. Previous studies have estimated the atmospheric source of PFCAs using models and degradation pathways of differing complexities, leading to quantitatively different results. We present results from simulations of atmospheric PFCA formation and fate using the chemical transport model GEOS-Chem. We simulate the most up-to-date chemistry available to our knowledge for the degradation of the precursors fluorotelomer alcohol (FTOH), fluorotelomer olefin (FTO), and fluorotelomer iodide (FTI), as well as the deposition and transport of the precursors, intermediates and end-products of the formation chemistry. We calculate yields of C3–C13 PFCAs formed from 4 : 2 to 12 : 2 fluorotelomer precursors and their deposition to the surface. We find that the ratio of long-chain to short-chain PFCAs increases strongly with distance from source regions. We compare our model results to remote deposition measurements and mid-latitude rainwater measurements. The model captures the observed relationship between rainwater abundance and PFCA chain length, as well as the average deposition rates at mid-latitude and Arctic sites, but underestimates the deposition of PFDoA, PFDA, and TFA at mid-latitudes and PFNA at the Devon Ice Cap. We provide estimates of cumulative PFCA deposition globally. We find that given the most recent emission inventory, the atmospheric source of PFCAs is 6–185 tonnes per year globally and 0.1–2.1 tonnes per year to the Arctic.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2020-01-08 , DOI: 10.1039/C9EM00500E
One of the reasons for the limited applicability of predictive water quality models is the lack of data from monitoring control stations that are required as input. In this context, the main novelty of the present work is the recovery of information on the state variables present in a water quality model through measured data at a target downstream location. The reconstruction of the upstream boundary condition is the goal of the present work. For this purpose, an adjoint-state method is developed to find the sensitivities of the functional with respect to variations on the upstream boundary conditions of the model. The resolution of both forward and backward problems ensures strong, accurate and reliable solutions in both steady state and unsteady scenarios. The different cases demonstrate that the method is able to reconstruct any observed distribution with little computational effort, including the heat balance with all its external inputs.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2014-06-16 , DOI: 10.1039/C4EM00099D
Printed circuit boards (PCBs) are the main components of electrical and electronic equipment (EEE). Waste PCBs contain several kinds of heavy metals, including Cu, Pb and Zn. We characterize the leaching of heavy metals (Cu, Pb, Zn and Ni) from waste PCBs in a pH range of 3.0 to 5.6 using a novel approach based on batch pH-static leaching experiments in this work. The results indicate that the leaching behavior of Cu, Pb, Zn and Ni is strongly dependent on pH. Leaching behavior also varies with different pH values and leaching times. The maximum concentrations of Cu, Pb, Zn and Ni in leachate from waste PCBs were 335.00, 17.57, 2.40 and 2.33 mg L−1, respectively. The highest Pb, Ni, and Cu concentrations leached significantly exceeded the European Union waste-acceptance limit values with respect to inert waste landfills. The leaching of metals follows the shrinking core model with surface reaction control.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2018-03-21 , DOI: 10.1039/C7EM00522A
Polycyclic aromatic hydrocarbons (PAH) are ubiquitous air pollutants associated with negative impacts on growth, development and behavior in children. Source-specific biological markers of PAH exposure are needed for targeting interventions to protect children. Nitro-derivatives of PAH can act as markers of exposure to diesel exhaust, gasoline exhaust, or general combustion sources. Using a novel HPLC-APCI-MS/MS detection method, we examined four hemoglobin (Hb) adducts of nitro-PAH metabolites and the Hb adduct of a benzo[a]pyrene (BaP) metabolite in 22 umbilical cord blood samples. The samples were collected from a birth cohort with comprehensive data on prenatal PAH exposure, including prenatal personal air monitoring and DNA adducts in maternal and umbilical cord blood. Using non-parametric analyses, heat maps, and principal component analysis (PCA), we analyzed the relationship between the five Hb adducts and previous PAH measurements, with each measurement representing a different duration of exposure. We found that Hb adducts derived from several diesel-related nitro-PAHs (2-nitrofluorene and 1-nitropyrene) were significantly correlated (r = 0.77, p ≤ 0.0001) and grouped together in PCA. Nitro-PAH derived Hb adducts were largely unrelated to previously collected measures of exposure to a number of PAH parent compounds. These measures need to be validated in a larger sample.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.20 | 35 | Science Citation Index Science Citation Index Expanded | Not |
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